1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea
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Overview
Description
1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea is an organic compound that features a thiourea group bonded to a fluorophenyl and a hydroxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea typically involves the reaction of 4-fluoroaniline with 4-hydroxyphenethyl isothiocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of enzymes or receptors. The fluorophenyl and hydroxyphenyl groups may enhance binding affinity or specificity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
- 1-(4-Chlorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea
- 1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]urea
Uniqueness
1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea is unique due to the presence of both fluorophenyl and hydroxyphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the thiourea linkage provides distinct properties that may not be present in similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-3-5-13(6-4-12)18-15(20)17-10-9-11-1-7-14(19)8-2-11/h1-8,19H,9-10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSYGXNAPRGRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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